4beta-Hydroxycholesterol-d4

Analytical Chemistry Bioanalysis LC-MS/MS Method Validation

4β-Hydroxycholesterol-d4 is the definitive deuterated internal standard for LC-MS/MS quantification of the CYP3A4/5 activity biomarker 4β-hydroxycholesterol in DDI risk assessment. Substitution with -d5, -d6, or -d7 variants is analytically inadvisable—differences in isotopic purity, mass shift magnitude, and MRM cross-talk compromise assay accuracy. The optimized +4 Da mass shift minimizes isotopic interference while preserving chromatographic fidelity, enabling robust regulatory submissions and confident CYP3A modulator screening.

Molecular Formula C27H46O2
Molecular Weight 406.7 g/mol
Cat. No. B15139491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4beta-Hydroxycholesterol-d4
Molecular FormulaC27H46O2
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,17D/t17?,18-,19+,20-,21+,22+,24+,25-,26-,27-
InChIKeyCZDKQKOAHAICSF-LIDHSRKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4β-Hydroxycholesterol-d4 as a Stable Isotope-Labeled Internal Standard for CYP3A Biomarker Quantification


4β-Hydroxycholesterol-d4 is a deuterated oxysterol, specifically a stable isotope-labeled analog of 4β-hydroxycholesterol, the endogenous metabolite of cholesterol formed by cytochrome P450 3A4/5 (CYP3A4/5) [1]. It serves primarily as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of 4β-hydroxycholesterol, a validated endogenous biomarker for CYP3A enzyme activity and drug-drug interaction (DDI) risk assessment [2].

Why Substituting 4β-Hydroxycholesterol-d4 with Alternative Deuterated Analogs Compromises Analytical Rigor


Direct substitution of 4β-Hydroxycholesterol-d4 with other deuterated forms, such as -d5, -d6, or -d7, is analytically inadvisable due to quantifiable differences in isotopic purity, mass shift magnitude, and potential for cross-talk in multiple reaction monitoring (MRM) transitions [1]. These variations directly impact assay accuracy, precision, and the ability to resolve the analyte from endogenous interferences or other hydroxycholesterol isomers, thereby precluding generic interchangeability without full method revalidation [2].

Quantitative Evidence Supporting the Selection of 4β-Hydroxycholesterol-d4 Over Closest Analogs


Superior Chemical Purity of 4β-Hydroxycholesterol-d4 Relative to Commercial d7 Analogs

4β-Hydroxycholesterol-d4 demonstrates significantly higher chemical purity compared to its closest commercial analog, 4β-hydroxycholesterol-d7. This higher purity directly translates to reduced baseline noise and improved accuracy in quantitative assays. Vendor specifications confirm a purity of 99.79% for the -d4 compound , whereas the -d7 analog is reported at 95% purity . This ~4.79% difference in purity is critical for minimizing matrix effects and ensuring the linearity of calibration curves at low concentrations.

Analytical Chemistry Bioanalysis LC-MS/MS Method Validation

Optimized Mass Shift for 4β-Hydroxycholesterol-d4 Reduces Isotopic Interference vs. d7 Labeling

The deuterium labeling pattern of 4β-Hydroxycholesterol-d4 provides a nominal mass shift of +4 Da, which is strategically advantageous over the +7 Da shift of the -d7 analog [1]. While a larger shift reduces the risk of isotopic cross-talk, the +4 Da shift is often sufficient for baseline resolution from the unlabeled analyte while minimizing the potential for chromatographic retention time shifts caused by excessive deuteration. The -d4 internal standard exhibits an exact mass of 406.70 g/mol , compared to 402.65 g/mol for the unlabeled compound . In contrast, the -d7 analog has an exact mass of 409.39 g/mol [2], which can lead to more pronounced isotopic effects on retention time.

Mass Spectrometry Isotopic Interference MRM Optimization

Demonstrated Utility of 4β-Hydroxycholesterol-d4 as a Surrogate Analyte in Complex Matrices

4β-Hydroxycholesterol-d4 has been successfully validated and applied as a surrogate analyte in human plasma, a challenging matrix due to the high endogenous background of 4β-hydroxycholesterol [1]. This approach allows for the accurate quantification of the endogenous biomarker by using the deuterated analog to construct calibration curves in the authentic matrix. The method was fully validated with rigorous criteria, demonstrating that all calibration curves and quality control samples met acceptance criteria within ±15% [1]. This established utility in a regulated bioanalytical context is a key differentiator from less widely adopted deuterated forms like -d5 or -d6.

Bioanalysis Method Validation Surrogate Analyte Approach

High-Value Research and Industrial Applications for 4β-Hydroxycholesterol-d4


Preclinical and Clinical Drug-Drug Interaction (DDI) Studies for CYP3A Induction/Inhibition

In clinical pharmacology, 4β-Hydroxycholesterol-d4 is the essential internal standard for quantifying plasma 4β-hydroxycholesterol, an endogenous biomarker for CYP3A4/5 activity [1]. This application is critical for evaluating the potential of new chemical entities to cause DDIs via CYP3A modulation, a major cause of drug attrition. The high purity and validated performance of the -d4 standard ensure the analytical robustness needed for regulatory submission of DDI data .

High-Throughput In Vitro CYP3A Phenotyping Assays

For drug discovery screening, 4β-Hydroxycholesterol-d4 enables the accurate quantification of 4β-hydroxycholesterol produced in vitro by human hepatocytes or recombinant CYP3A4 systems [1]. The optimized +4 Da mass shift minimizes isotopic interference while maintaining chromatographic fidelity, allowing for higher throughput and more confident identification of CYP3A modulators early in the drug development pipeline [2].

Development and Cross-Validation of Definitive LC-MS/MS Methods for Oxysterol Profiling

Reference and bioanalytical laboratories developing definitive methods for oxysterol panels use 4β-Hydroxycholesterol-d4 to anchor quantification of 4β-hydroxycholesterol. Its demonstrated application in rigorous surrogate analyte methods [3] provides a blueprint for laboratories seeking to establish or cross-validate their own assays, ensuring comparability of results across different studies and institutions.

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